4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide
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Overview
Description
4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H14N2O2 It is a benzamide derivative, characterized by the presence of an amino group, a hydroxyl group, and a methoxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and mild, providing high yields under relatively simple reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of recoverable catalysts and eco-friendly processes would be emphasized to align with industrial sustainability goals.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2-methoxyethyl)benzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Hydroxy-N-(2-methoxyethyl)benzamide: Lacks the amino group, which may influence its chemical properties and applications.
4-Amino-2-hydroxybenzamide: Lacks the methoxyethyl group, potentially affecting its solubility and bioavailability.
Uniqueness
4-Amino-2-hydroxy-N-(2-methoxyethyl)benzamide is unique due to the presence of all three functional groups (amino, hydroxyl, and methoxyethyl) on the benzene ring
Properties
IUPAC Name |
4-amino-2-hydroxy-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYBBCUANWFYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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